4-Butylcyclohexanol

Vue d'ensemble

Description

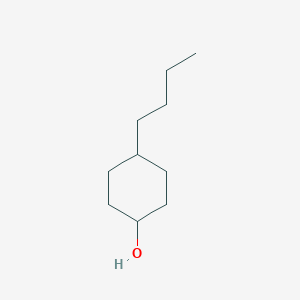

4-Butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol derived from cyclohexane, where a butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers, which can influence its physical and chemical properties. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.

Applications De Recherche Scientifique

4-Butylcyclohexanol has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Fragrance Industry: Due to its pleasant odor, it is used in the formulation of perfumes and fragrances.

Biological Studies: It is used in studies related to the metabolism and enzymatic reactions involving secondary alcohols.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mécanisme D'action

- The primary target of 4-tert-butylcyclohexanol is not well-documented in the literature. However, it is known to interact with skin receptors and has soothing effects, making it suitable for skincare formulations .

- 4-tert-butylcyclohexanol functions as an emollient and skin-soothing agent . It helps maintain skin hydration and reduces irritation .

Target of Action

Mode of Action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Butylcyclohexanol can be synthesized through the hydrogenation of 4-butylcyclohexanone. The reduction of 4-butylcyclohexanone can be achieved using different reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an alcoholic solvent like ethanol or methanol at room temperature .

Another method involves the catalytic hydrogenation of 4-butylphenol using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced by the hydrogenation of 4-butylcyclohexanone using a catalytic system composed of rhodium on a support material like alumina (Al2O3) or silica (SiO2). The reaction is carried out in the presence of hydrogen fluoride (HF) or boron trifluoride (BF3) as co-catalysts .

Analyse Des Réactions Chimiques

Types of Reactions

4-Butylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 4-Butylcyclohexanone

Reduction: 4-Butylcyclohexane

Substitution: 4-Butylcyclohexyl chloride, 4-Butylcyclohexyl bromide

Comparaison Avec Des Composés Similaires

4-Butylcyclohexanol can be compared with other similar compounds, such as:

4-tert-Butylcyclohexanol: Similar in structure but with a tert-butyl group instead of a butyl group.

Cyclohexanol: Lacks the butyl group, making it less hydrophobic and with different reactivity.

4-Butylcyclohexanone: The ketone form of this compound, which is more reactive in oxidation-reduction reactions.

These comparisons highlight the unique properties and applications of this compound in various fields.

Activité Biologique

4-Butylcyclohexanol, a cyclic alcohol with the chemical formula C10H20O, has garnered attention for its biological activity, particularly in dermatological applications. This article explores its efficacy, mechanisms of action, and safety profile based on recent studies.

- Chemical Name : this compound

- CAS Number : 13491-79-7

- Molecular Weight : 156.26 g/mol

- Structure :

Chemical Structure of this compound

Research indicates that this compound acts primarily as a TRPV1 antagonist , which plays a critical role in sensory perception and inflammatory responses. By inhibiting TRPV1 activation, this compound can potentially alleviate sensations associated with sensitive skin, such as burning and stinging .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces the activation of TRPV1 receptors. This reduction correlates with decreased release of pro-inflammatory mediators like PGE2 and inhibition of NFκB signaling pathways, which are crucial in inflammatory processes .

Sensitive Skin Treatment

A notable application of this compound is in the formulation of treatments for sensitive skin. In a clinical study involving controlled, single-blind, randomized trials, formulations containing this compound showed significant efficacy in reducing subjective symptoms such as erythema and stinging upon topical application .

Study Findings:

- Participants : Adults with self-reported sensitive skin.

- Results :

- Immediate relief from stinging and burning sensations.

- Reduction in erythema post-shaving when combined with licochalcone A, another anti-inflammatory agent.

Safety Profile

The safety assessment of this compound indicates it is not genotoxic and does not present significant risks for skin sensitization or respiratory toxicity. The compound has been classified under Cramer Class I, suggesting low toxicity potential .

| Toxicity Type | Assessment Result |

|---|---|

| Genotoxicity | Non-genotoxic |

| Skin Sensitization | No significant concern |

| Reproductive Toxicity | NOAEL > 50 mg/kg/day |

| Developmental Toxicity | NOAEL > 437 mg/kg/day (in analogs) |

Case Studies

-

Study on Sensitive Skin :

- Objective : Evaluate the effectiveness of this compound in reducing sensitivity symptoms.

- Methodology : Participants applied a cream containing the compound over a period.

- Outcome : Significant reduction in erythema and subjective discomfort reported post-treatment.

- Fragrance Safety Evaluation :

Propriétés

IUPAC Name |

4-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUANGSLQWFBVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048204 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70568-60-4 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.